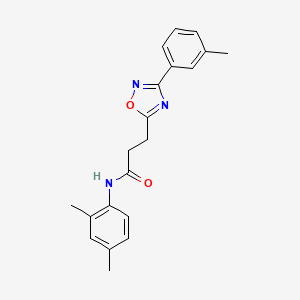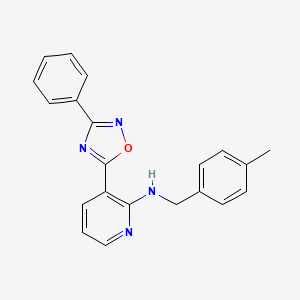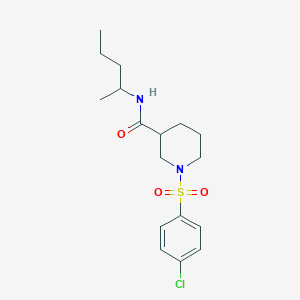
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-propylacetamide, commonly known as ETOPOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of ETOPOPA is complex and involves multiple interactions with various biological targets. As mentioned previously, ETOPOPA inhibits the activity of topoisomerase II, leading to the accumulation of DNA damage and cell death. Additionally, ETOPOPA has been found to modulate the activity of ion channels in the brain, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETOPOPA are largely dependent on the specific biological target being affected. In cancer cells, ETOPOPA leads to the accumulation of DNA damage and ultimately cell death. In the brain, ETOPOPA can modulate the activity of ion channels, leading to changes in neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ETOPOPA in lab experiments is its high potency and specificity for certain biological targets. This makes it an attractive tool for studying the function of these targets in various biological systems. However, one limitation of ETOPOPA is its potential toxicity, particularly in the context of cancer research. Additionally, the complex mechanism of action of ETOPOPA can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving ETOPOPA. One potential area of study is the development of new cancer therapies based on the inhibition of topoisomerase II. Additionally, further research is needed to fully understand the mechanism of action of ETOPOPA and its potential applications in neuroscience and drug discovery. Overall, ETOPOPA represents a promising tool for scientific research with many potential applications in a variety of fields.
Méthodes De Synthèse
ETOPOPA can be synthesized through a multi-step process involving the reaction of various chemical precursors. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound can be produced in relatively large quantities with high purity.
Applications De Recherche Scientifique
ETOPOPA has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, ETOPOPA has been found to be a potent inhibitor of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making ETOPOPA an attractive candidate for the development of new cancer therapies.
In neuroscience, ETOPOPA has been found to modulate the activity of certain ion channels in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, ETOPOPA has been studied for its potential as a drug discovery tool, as it has been found to bind to a variety of protein targets with high affinity.
Propriétés
IUPAC Name |
2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-12-23-20(26)14-28-18-11-10-17(13-19(18)27-5-2)21-24-22(29-25-21)16-8-6-15(3)7-9-16/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYQOZWGHKOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




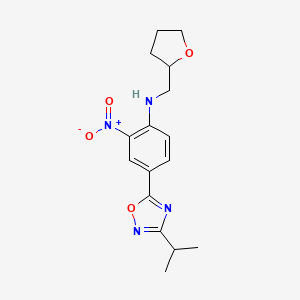



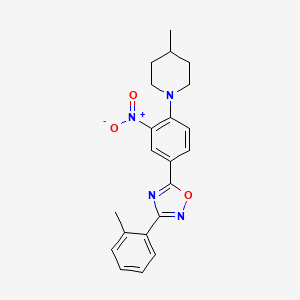
![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)

